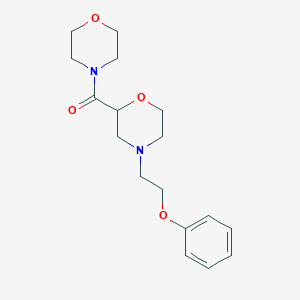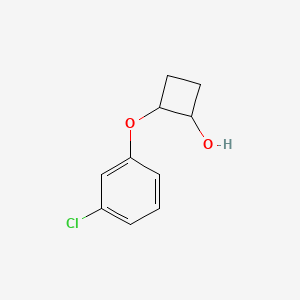![molecular formula C16H17ClN6 B12271193 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12271193.png)
3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}pyridine-2-carbonitrile est un composé organique complexe qui présente un cycle pyridine, un cycle pipéridine et une partie chloropyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}pyridine-2-carbonitrile implique généralement plusieurs étapes :
Formation de la partie chloropyrimidine : Ceci peut être réalisé en faisant réagir la 2-chloropyrimidine avec la méthylamine dans des conditions contrôlées.
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Réactions de couplage : L’étape finale implique le couplage de la partie chloropyrimidine avec les cycles pipéridine et pyridine en utilisant des agents de couplage et des catalyseurs adaptés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et de la concentration des réactifs. L’utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine.
Réduction : Des réactions de réduction peuvent être effectuées sur le groupe nitrile pour former les amines correspondantes.
Substitution : La partie chloropyrimidine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution en conditions basiques.
Principaux produits
Oxydation : Dérivés oxydés du cycle pipéridine.
Réduction : Amines dérivées du groupe nitrile.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}pyridine-2-carbonitrile a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent thérapeutique en raison de sa structure unique et de son activité biologique.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec les cibles biologiques, y compris les enzymes et les récepteurs.
Pharmacologie : La recherche se concentre sur sa pharmacocinétique et sa pharmacodynamie pour évaluer son efficacité et sa sécurité en tant que candidat médicament.
Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse d’autres molécules organiques complexes.
Applications De Recherche Scientifique
3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
Le mécanisme d’action du 3-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}pyridine-2-carbonitrile implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne une cascade d’événements biochimiques qui aboutissent à ses effets biologiques observés. Des études détaillées sont nécessaires pour élucider les voies exactes et les interactions moléculaires impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyridine : Composés présentant des cycles pyridine similaires, tels que la nicotinamide.
Dérivés de la pipéridine : Composés comme la pipéridine elle-même ou ses dérivés substitués.
Dérivés de la chloropyrimidine : Composés contenant la partie chloropyrimidine, comme la chloropyrimidine elle-même.
Unicité
L’unicité du 3-{4-[(5-Chloropyrimidin-2-yl)(méthyl)amino]pipéridin-1-yl}pyridine-2-carbonitrile réside dans ses caractéristiques structurelles combinées, qui confèrent des activités biologiques spécifiques et des applications thérapeutiques potentielles. Sa capacité à subir diverses réactions chimiques en fait également un composé polyvalent pour de nouvelles modifications et applications dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C16H17ClN6 |
|---|---|
Poids moléculaire |
328.80 g/mol |
Nom IUPAC |
3-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H17ClN6/c1-22(16-20-10-12(17)11-21-16)13-4-7-23(8-5-13)15-3-2-6-19-14(15)9-18/h2-3,6,10-11,13H,4-5,7-8H2,1H3 |
Clé InChI |
KVBIBCJPJCPMMA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C2=C(N=CC=C2)C#N)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12271115.png)
![5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12271121.png)
![2-tert-butyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12271135.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271138.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271142.png)
![4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271143.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12271145.png)
![2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271149.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271160.png)
![Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-](/img/structure/B12271170.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271178.png)

![N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12271195.png)

